5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Chemical Structure and Properties
The compound 5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound X) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₀H₂₅FN₄ (molecular weight: 356.45 g/mol) . Key structural features include:
- A tert-butyl group at position 5, contributing steric bulk and lipophilicity.
- A 4-fluorophenyl group at position 3, enhancing binding affinity through halogen interactions.
- Methyl groups at the N-7 amine and position 2, modulating solubility and metabolic stability.
Properties
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4/c1-11-16(12-6-8-13(19)9-7-12)17-21-14(18(2,3)4)10-15(20-5)23(17)22-11/h6-10,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLPSJLCDVLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it might inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings
Role of 5-Substituents :
- Bulky groups (e.g., tert-butyl in Compound X) may enhance metabolic stability by shielding the core structure from enzymatic degradation .
- Aromatic substituents (e.g., 4-fluorophenyl in Compound 32) improve target binding but may increase molecular weight and reduce solubility .
N-7 Substituent Effects: Pyridin-2-ylmethyl groups (e.g., Compounds 32–34) enhance potency against M. tb but introduce hERG channel inhibition risks .
3-Substituent Trends :
- The 4-fluorophenyl group is a common feature in anti-mycobacterial agents, likely due to fluorine’s electronegativity and van der Waals interactions with ATP synthase .
Therapeutic Scope :
- Derivatives with carboxamide substituents () exhibit anticancer activity, highlighting the scaffold’s versatility beyond infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
